molecular formula C18H18N4O2S B12236853 5-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

5-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12236853
M. Wt: 354.4 g/mol
InChI Key: MKUOELBBMNJEMN-UHFFFAOYSA-N
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Description

5-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrimidine ring fused with a pyrrolo[3,4-c]pyrrole ring system, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with various reagents under specific conditions. For example, heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with methanol sodium (MeONa) at reflux in butanol (BuOH) can lead to the formation of the desired pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Benzylamine in ethanol.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Benzyl-substituted pyrimidine derivatives.

Scientific Research Applications

5-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can modulate various cellular processes, including cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione stands out due to its unique fused ring structure and the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C18H18N4O2S/c1-11-8-15(20-18(19-11)25-2)21-9-13-14(10-21)17(24)22(16(13)23)12-6-4-3-5-7-12/h3-8,13-14H,9-10H2,1-2H3

InChI Key

MKUOELBBMNJEMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CC3C(C2)C(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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